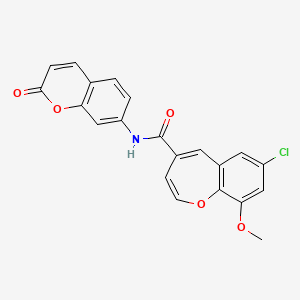
7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClNO5 and its molecular weight is 395.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardioprotection. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects on cancer cells, and other pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H14ClNO5
- Molecular Weight : 395.8 g/mol
- CAS Number : 950427-40-4
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cytotoxicity Against Cancer Cells :
- Induction of Apoptosis :
- Antioxidant Activity :
Cytotoxicity Studies
A series of experiments have evaluated the cytotoxic effects of this compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.47 | Induces apoptosis via caspase activation |
| K-562 (Leukemia) | 16.1 | Cell cycle arrest at G2/M phase |
| T-47D (Breast) | 9.54 | Selective toxicity towards cancer cells |
These findings indicate that the compound is not only effective against breast cancer cell lines but also shows promise against leukemia cells.
Cardioprotective Effects
In models simulating myocardial infarction, the compound demonstrated significant cardioprotective effects:
- Reduction of Cardiac Injury Markers :
-
Improvement in Cardiac Function :
- Electrocardiographic studies showed normalization of heart function post-treatment with the compound, indicating its potential as a therapeutic agent in cardiac injuries.
- Oxidative Stress Mitigation :
Case Studies
In a notable study involving rats subjected to isoproterenol-induced myocardial infarction, pre-treatment with the compound resulted in:
属性
IUPAC Name |
7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIHWHUDLJLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














